molecular formula C14H18ClNO4 B14007914 Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate

Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate

Cat. No.: B14007914
M. Wt: 299.75 g/mol
InChI Key: IKZXSYXTNWDFOZ-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a chlorinated aromatic ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate typically involves the protection of an amine group with a tert-butoxycarbonyl group. One common method involves the reaction of 4-amino-3-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amine is then esterified with ethanol to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the preparation of peptide-based compounds where the Boc group serves as a protecting group for amines.

    Medicine: Potential use in drug development as a building block for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((tert-butoxycarbonyl)amino)-3-chlorobenzoate
  • Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate
  • Ethyl 4-((tert-butoxycarbonyl)amino)-2-chlorobenzoate

Uniqueness

Ethyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is unique due to the specific positioning of the chlorine and Boc-protected amine groups on the aromatic ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

ethyl 3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H18ClNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18)

InChI Key

IKZXSYXTNWDFOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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